Cerium oxide (CeO2),hydrate (8CI,9CI)

Description

Historical Context and Evolution of Research on Hydrated Cerium Oxides

The history of cerium oxide began in 1803 when it was independently discovered by Martin Klaproth in Germany, and by Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden. nih.govbritannica.comsputtering-targets.net Berzelius named the oxide "ceria" after the asteroid Ceres, discovered two years prior. nih.govbritannica.com Early applications were primarily for bulk materials. In 1886, Carl Auer von Welsbach found that a mixture of 99% thorium oxide and 1% cerium oxide emitted a bright light when heated, leading to its use in gas mantles. sputtering-targets.net Subsequently, cerium oxide became a superior polishing agent for glass, replacing other materials like iron oxide. atamanchemicals.comsputtering-targets.net

The evolution of research shifted significantly with the advent of nanotechnology. Scientists began exploring the synthesis of cerium oxide nanoparticles, often through the precipitation of hydrated precursors like cerium hydroxide (B78521) or cerium carbonate hydrate (B1144303). nih.govresearchgate.net These hydrated intermediates are then typically calcined (heated at high temperatures) to form the final oxide. nih.govscielo.org.mx This transition in focus from bulk to nanoscale materials revealed that the properties of ceria were highly size-dependent. nih.gov Research in recent decades has increasingly concentrated on understanding the surface chemistry of ceria, where hydration plays a pivotal role. It is now understood that cerium oxide is hygroscopic, readily absorbing water to form hydrated surface layers, which can significantly alter its chemical and physical properties. mdpi.com This has led to extensive studies on hydrous cerium oxide for applications such as ion adsorption from aqueous solutions. researchgate.net

Significance of Hydration States in Advanced Cerium Oxide Systems

The hydration state of cerium oxide is a critical parameter that dictates its functionality in numerous advanced applications. The interaction of water with the ceria surface can lead to both molecular adsorption (physisorption) and dissociative chemisorption, where water molecules break apart to form surface hydroxyl (OH) groups. acs.orgacs.org This surface hydroxylation is fundamental to many of ceria's catalytic properties.

Key aspects of the significance of hydration include:

Catalytic Activity : The presence of water and surface hydroxyl groups can profoundly influence catalytic reactions. For instance, in the water-gas shift reaction, ceria's ability to dissociate water is a key step. atamanchemicals.comresearchgate.net Computational and experimental studies have shown that water can promote the reduction of the ceria surface (conversion of Ce⁴⁺ to Ce³⁺), which is crucial for its redox chemistry and oxygen storage capacity. acs.org The unique acid-base properties of CeO₂, which allow it to activate both nitrile and water molecules, are essential for its high reactivity in certain organic reactions in aqueous environments. nih.govrsc.org

Surface Structure : When immersed in liquid water, cerium oxide can form a passivating hydrated surface layer, potentially consisting of phases like CeO₂·2H₂O and gelled Ce(OH)₄. mdpi.com Understanding this layer is crucial as it forms the interface where chemical reactions occur, yet it does not necessarily eliminate photoactivity. mdpi.com

Nanoparticle Synthesis and Stability : Many synthesis routes for ceria nanoparticles, such as co-precipitation and hydrothermal methods, occur in aqueous media and involve hydrated cerium precursors. nih.govscielo.org.mxmdpi.com The degree of hydration can influence the particle size, morphology, and aggregation state of the resulting nanoparticles. nih.govcore.ac.uk

Biomedical Applications : In biological environments, which are inherently aqueous, the surface of ceria nanoparticles is immediately hydrated. This hydration layer influences how the nanoparticles interact with cells and biomolecules. nih.gov The redox activity of nanoceria, which is responsible for its antioxidant properties, is mediated by the surface Ce³⁺/Ce⁴⁺ ratio, a parameter that is sensitive to the local hydrated environment. nih.govnih.gov

The table below summarizes findings from various studies on the synthesis of cerium oxide, often involving hydrated intermediates.

| Synthesis Method | Precursor(s) | Key Findings/Observations | Reference |

|---|---|---|---|

| Hydrothermal | Cerium(III) nitrate (B79036) hexahydrate | Synthesized CeO₂ nanoparticles with different morphologies (nanocubes, nanorods, etc.) by varying temperature and concentrations. | nih.gov |

| Co-precipitation | Cerium(III) nitrate hexahydrate, Potassium carbonate | Produced spherical CeO₂ nanoparticles with an average size of around 20 nm after calcination at 600°C. | scielo.org.mx |

| Mechanochemical | Cerium(III) carbonate hydrate, Sodium hydroxide | Increasing the annealing temperature from 350 to 800°C led to an increase in the crystallite size of the nanoparticles from 4.5 to 20 nm. | nih.gov |

| Hydroxide Mediated | Cerium nitrate hexahydrate, Sodium hydroxide | Synthesized spherical nanoparticles with a size range of 18-30.4 nm. | scialert.net |

| Hydrothermal | Cerium salt, Urea | Produced Cerium carbonate hydroxide with rice-grain morphology, which was reduced to Cerium oxide at 600°C without changing shape. | researchgate.net |

Scope and Research Imperatives for Cerium Oxide (CeO₂), Hydrate

The ongoing research into hydrated cerium oxide is driven by the need to precisely control its properties for targeted applications. The scope of this research is broad, encompassing fundamental surface science, advanced materials synthesis, and performance evaluation in various technological fields.

Current and future research imperatives include:

Advanced Characterization : There is a critical need to characterize the hydrated ceria surface under realistic reaction conditions. Techniques that can probe the solid-liquid or solid-gas interface are essential to understand the structure of the hydration layer and the dynamics of surface hydroxyl groups. researchgate.net

Controlled Synthesis : Developing synthesis methods that offer precise control over the degree and nature of hydration is a primary goal. This would allow for the fine-tuning of catalytic, optical, and electronic properties by engineering the surface chemistry of the material. mdpi.com

Biomedical Interface : For biomedical applications, it is imperative to understand how the hydrated surface of ceria nanoparticles behaves in complex physiological environments. nih.gov Research must focus on the dynamic changes in the Ce³⁺/Ce⁴⁺ ratio and surface chemistry upon interaction with biological fluids and cells to fully harness its therapeutic potential as an antioxidant. nih.govnih.gov

Improving Stability : For applications like diesel particulate filters, the stability of ceria-based catalysts is a major hurdle. Research is needed to understand how surface properties, including hydration and hydroxylation, affect the long-term structural and compositional stability of the catalyst during operation. nih.gov

The table below outlines key properties of cerium oxide that are influenced by hydration, highlighting the focus of ongoing research.

| Property | Influence of Hydration | Research Focus | Reference |

|---|---|---|---|

| Redox State (Ce³⁺/Ce⁴⁺ ratio) | Water can promote the reduction of Ce⁴⁺ to Ce³⁺ on the surface. | Quantifying redox state shifts in aqueous and biological media. | acs.orgnih.gov |

| Catalytic Activity | Surface hydroxyl groups from water dissociation act as active sites. | Elucidating the role of OH groups in specific catalytic reactions. | researchgate.netnih.gov |

| Oxygen Vacancies | Water promotes the formation of oxygen vacancies, which are active sites for water dissociation. | Understanding the synergy between water and vacancies in catalysis. | acs.org |

| Surface Structure | Forms a hydrated layer (e.g., CeO₂·2H₂O) upon immersion in water. | Characterizing the structure and reactivity of the hydrated surface. | mdpi.com |

| Photocatalysis | The hydrated surface layer plays a critical role in the photocatalysis mechanism. | Modeling and explaining the retention of photocatalytic activity on hydrated surfaces. | mdpi.com |

Properties

CAS No. |

1306-38-3; 1345-13-7 |

|---|---|

Molecular Formula |

CeO2 |

Molecular Weight |

172.114 |

IUPAC Name |

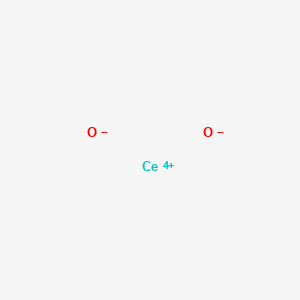

cerium(4+);oxygen(2-) |

InChI |

InChI=1S/Ce.2O/q+4;2*-2 |

InChI Key |

OFJATJUUUCAKMK-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[Ce+4] |

solubility |

not available |

Origin of Product |

United States |

Controlled Synthesis Methodologies for Cerium Oxide Ceo2 , Hydrate in Research Applications

Hydrothermal and Solvothermal Synthesis Approaches for Tailored Nanostructures

Hydrothermal and solvothermal methods are widely employed for synthesizing cerium oxide hydrate (B1144303) nanostructures with specific morphologies. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. nih.govglobalscientificjournal.com

Precision Control of Reaction Parameters for Morphological Engineering

The morphology of the resulting cerium oxide hydrate nanostructures can be precisely engineered by controlling various reaction parameters. Factors such as temperature, reaction time, pH, and the presence of surfactants or mineralizers play a significant role in determining the final shape and size of the nanoparticles. mdpi.comrsc.org

For instance, the hydrothermal synthesis of cerium oxide nanostructures can yield different morphologies like nanocubes, nanorods, and nano-octahedrals by manipulating temperature and reactant concentrations. nih.gov The use of surfactants, such as cetyltrimethyl ammonium (B1175870) bromide (CTAB), can also direct the growth of specific nanostructures. amse.org.cn The duration of the hydrothermal treatment also influences the crystallinity and lattice parameters of the synthesized CeO2 nanoparticles. ntu.edu.sg

| Parameter | Effect on Morphology |

| Temperature | Influences crystal growth rate and can lead to different shapes (e.g., nanocubes vs. nanorods). nih.gov |

| Reaction Time | Affects the degree of crystallization and can influence the size and aspect ratio of nanostructures. mdpi.com |

| pH | Determines the surface charge of the precursor and can direct the assembly of different morphologies. mdpi.comntu.edu.sg |

| Surfactants | Act as capping agents to control the growth of specific crystal faces, leading to tailored shapes. amse.org.cn |

| Mineralizers | Can alter the solubility of precursors and influence the nucleation and growth processes. amse.org.cn |

Influence of Precursors and Solvents on Hydration and Crystalline Phases

The choice of cerium precursor and solvent system significantly impacts the hydration state and crystalline phase of the synthesized cerium oxide. Different cerium salts, such as nitrates, chlorides, and acetates, exhibit varying hydrolysis kinetics, which in turn affects the nucleation and growth of the hydrated oxide. bohrium.comresearchgate.net For example, using cerium(III) nitrate (B79036) hexahydrate in a hydrothermal process can lead to the formation of crystalline ceria nanoparticles after a specific duration. bohrium.com

The solvent composition, including the ratio of water to other solvents like ethanol (B145695) or the use of co-solvents such as ethylenediamine, can influence the viscosity of the reaction medium and the anisotropic growth of cerium oxide nanostructures, preventing agglomeration. bohrium.com The use of different precursors and solvents can also lead to the formation of intermediate phases, such as cerium hydroxycarbonate, which upon further treatment, transform into the desired cerium oxide phase. rsc.org

Co-precipitation and Precipitation-Aging Techniques for Hydrated Cerium Oxide Production

Co-precipitation is a versatile and cost-effective method for the large-scale production of hydrated cerium oxide. scielo.org.mx This technique involves the simultaneous precipitation of a cerium salt precursor and a precipitating agent, often a base, from a solution. The resulting precipitate is a hydrated form of cerium oxide or its precursor, which can be further processed through aging.

pH-Controlled Synthesis for Amorphous and Crystalline Hydrates

The pH of the precipitation reaction is a critical parameter that governs the formation of either amorphous or crystalline hydrated cerium oxide. scirp.org By carefully controlling the pH, it is possible to influence the hydrolysis and condensation reactions of the cerium precursor. Generally, lower pH values may favor the formation of amorphous hydrates, while higher pH values can promote the direct precipitation of crystalline phases. mdpi.com The isoelectric point of hydrous cerium oxide is typically in the range of pH 6.75–8, and synthesis conditions relative to this point can affect the incorporation of other ions and the resulting properties. mdpi.comresearchgate.net The final pH of the solution can also impact the surface charge and redox ability of the cerium oxide nanoparticles. nih.gov

| pH Range | Resulting Hydrate Phase |

| Acidic (below isoelectric point) | Can favor the formation of amorphous or poorly crystalline hydrates. mdpi.com |

| Neutral to Alkaline (at or above isoelectric point) | Promotes the formation of crystalline cerium oxide hydrates. mdpi.comresearchgate.net |

Role of Aging Conditions in Phase Transformation and Particle Growth

Following precipitation, the aging process plays a crucial role in the phase transformation and particle growth of the hydrated cerium oxide. Aging involves holding the precipitate in its mother liquor for a specific period at a certain temperature. scirp.org During aging, Ostwald ripening can occur, where larger particles grow at the expense of smaller ones, leading to a more uniform particle size distribution. ntu.edu.sg

The aging temperature and duration significantly influence the crystallinity and final particle size. researchgate.netacademicjournals.org For instance, increasing the aging time has been shown to lead to larger crystallite sizes and weaker agglomeration of cerium oxide nanoparticles. academicjournals.org The solution environment during aging can also influence the oxidation state of cerium, with the ratio of Ce³⁺ to Ce⁴⁺ changing over time. nih.gov

Sol-Gel and Microemulsion Methods for Nanoparticle Synthesis of Hydrated Cerium Oxide

Sol-gel and microemulsion methods are advanced techniques for the synthesis of highly uniform and size-controlled hydrated cerium oxide nanoparticles. scielo.org.mx

The sol-gel process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. malayajournal.org This method typically uses cerium precursors like cerium nitrate hexahydrate, which undergo hydrolysis and condensation reactions to form a network of hydrated cerium oxide. nih.gov The use of stabilizing agents, such as gelatin or polymers, can prevent particle agglomeration. nih.govmdpi.com The ratio of the cerium precursor to the stabilizing agent is a key factor in controlling the final particle size. mdpi.com

Microemulsion techniques utilize a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as water and oil, stabilized by a surfactant. The synthesis of hydrated cerium oxide nanoparticles occurs within the nanometer-sized water droplets of the microemulsion, which act as nanoreactors. nih.gov This method allows for excellent control over particle size and morphology by varying parameters like the water-to-surfactant ratio and the concentration of the precursor. scholarsportal.info The resulting nanoparticles are often spherical and have a narrow size distribution. nih.gov

| Method | Key Features | Typical Particle Size |

| Sol-Gel | High homogeneity and purity, molecular-level mixing. malayajournal.org | 4-37 nm mdpi.com |

| Microemulsion | Excellent control over particle size and morphology, narrow size distribution. nih.gov | 2-21 nm nih.gov |

Template-Assisted Synthesis for Porous Architectures

Template-assisted synthesis is a versatile strategy to produce porous cerium oxide materials with well-defined structures, high surface areas, and enhanced mass transport properties. nih.govmdpi.com This method utilizes a sacrificial template, which can be either "hard" or "soft," to direct the formation of the porous architecture. nih.gov After the cerium oxide precursor is formed around the template, the template is removed, typically through calcination or chemical etching, leaving behind a porous ceria network. researchgate.net

Hard Templating: Hard templates, such as pre-synthesized ordered mesoporous silica (B1680970) (e.g., SBA-15, MCM-48), are often employed to create highly ordered porous ceria replicas. mdpi.comrsc.org In this process, the pores of the silica template are impregnated with a cerium precursor, like cerium nitrate. mdpi.com Subsequent calcination removes the silica framework, resulting in a negative replica with a crystalline ceria structure. rsc.org For instance, using MCM-48 as a template has yielded ceria with a high specific surface area of 225 m²/g. mdpi.com Similarly, SBA-15 has been used to produce porous CeO₂ with a surface area of up to 120 m²/g. mdpi.com The final properties of the material can be tuned by adjusting parameters such as the template-to-precursor ratio, stirring duration, and the number of impregnation cycles. mdpi.com

Soft Templating: Soft templates involve the use of self-assembling organic molecules like surfactants and block copolymers (e.g., Pluronic F127). nih.govmdpi.com These molecules form micelles or other ordered structures in solution, which act as templates for the precipitating hydrous cerium oxide. nih.govmdpi.com Cationic surfactants such as cetyltrimethylammonium bromide (CTAB) are commonly used. mdpi.com The cerium precursor polymerizes at the interface between the micelles and the solution. mdpi.com The organic template is then removed by calcination to create the porous ceria structure. mdpi.com This approach is advantageous for its simplicity and ability to generate mesoporous materials with high surface areas. mdpi.com

Table 1: Comparison of Hard and Soft Templating for Porous Cerium Oxide Hydrate Synthesis

| Feature | Hard Templating | Soft Templating |

|---|---|---|

| Template Type | Pre-synthesized rigid materials (e.g., mesoporous silica like SBA-15, MCM-48) | Self-assembling organic molecules (e.g., surfactants like CTAB, block copolymers like Pluronic F127) |

| Mechanism | Infiltration of cerium precursor into the template's pores, followed by template removal. | Co-precipitation of cerium precursor with self-assembled template structures, followed by template removal. |

| Resulting Structure | A negative replica of the original template, often with highly ordered porosity. | Mesoporous structures with pore sizes and arrangements determined by the template's self-assembly. |

| Example Surface Area | Up to 225 m²/g (using MCM-48 template). mdpi.com | Varies depending on the specific surfactant and conditions used. |

| Key Advantage | High fidelity in replicating the template's ordered structure. rsc.org | Simpler, often one-pot synthesis process. mdpi.com |

Surfactant-Mediated Growth of Hydrated Cerium Oxide Nanostructures

Surfactants play a crucial role in the synthesis of hydrated cerium oxide nanostructures by controlling their growth, size, and morphology. mdpi.comrsc.org Acting as capping agents or soft templates, surfactants can direct the formation of various one-dimensional (1D) nanostructures like nanorods and nanowires. mdpi.com

The process typically involves the precipitation of a gelatinous, hydrous cerium oxide from cerium salts in a basic solution. When conducted in the presence of a surfactant, such as an alkyltrimethylammonium salt (e.g., CTAB), the organic molecules can be incorporated into the hydrous cerium oxide by exchanging with surface hydroxyl groups. mdpi.com The surfactant molecules can preferentially bond to specific crystallographic facets of the growing CeO₂ nanocrystals, influencing the final morphology. rsc.org For instance, by varying the amount of surfactant, the shape of CeO₂ nanocrystals can be changed from truncated octahedra to cubes, which predominantly expose the active {100} facets. rsc.org

The concentration of the surfactant is a critical parameter; lower concentrations often result in a smaller quantity of nanorods with shorter lengths. mdpi.com The interaction between the surfactant and the cerium precursor at the micelle-solution interface guides the polymerization of hydrated Ce⁴⁺ ions, leading to the formation of nanowire clusters. mdpi.com Hydrothermal methods, often in the presence of CTAB, have been successfully used to synthesize CeO₂ nanorods with diameters of 10–25 nm at temperatures between 80–160 °C. mdpi.com

Table 2: Influence of Surfactants in Hydrated Cerium Oxide Nanostructure Synthesis

| Surfactant/Agent | Precursor(s) | Synthesis Method | Resulting Morphology | Key Finding | Reference |

|---|---|---|---|---|---|

| Cetyltrimethylammonium bromide (CTAB) | Cerium Salts | Hydrothermal | Nanorods, Nanoplates | Surfactant concentration and capping effect control the dimensions and shape of the nanostructures. mdpi.com | mdpi.com |

| Alkyltrimethylammonium salts | Cerium Chloride or Nitrate | Precipitation at Room Temp. | 1D Nanostructures (e.g., Nanorods) | Surfactant incorporates into the hydrous oxide, directing growth. mdpi.com | mdpi.com |

| Various Surfactants | Not specified | Colloidal Synthesis | Truncated Octahedra, Cubes, Cuboctahedra | Surfactant amount determines the exposed crystal facets, influencing properties like oxygen storage capacity. rsc.org | rsc.org |

Green Synthesis Routes and Eco-Friendly Approaches for Cerium Oxide (CeO2), Hydrate

In response to the growing need for sustainable and environmentally benign scientific practices, green synthesis routes for cerium oxide (CeO₂), hydrate have been developed. These methods utilize naturally occurring substances and milder reaction conditions, offering an alternative to conventional chemical synthesis that often involves hazardous reagents and high energy consumption. nih.govmdpi.com

Biosynthesis and Phytosynthesis of Hydrated Cerium Oxide Nanoparticles

Biosynthesis and phytosynthesis leverage biological entities and plant-derived compounds as reducing and stabilizing agents for the formation of nanoparticles. nih.govnih.gov This eco-friendly approach is cost-effective and can produce nanoparticles with high biocompatibility. nih.govrsc.org

In phytosynthesis, aqueous extracts from various parts of plants (leaves, fruits, flowers) provide a rich source of phytochemicals, such as polyphenols, flavonoids, and alkaloids. researchgate.net These compounds effectively reduce cerium salt precursors (e.g., cerium nitrate hexahydrate, cerium chloride heptahydrate) to form cerium oxide nanoparticles. nih.govresearchgate.net For example, extracts from Acalypha indica leaves, Elaeis guineensis leaves, and Hibiscus Sabdariffa flowers have been successfully used to synthesize CeO₂ nanoparticles. nih.govresearchgate.net The resulting nanoparticles often exhibit spherical or elliptical morphologies with sizes ranging from a few nanometers to over 50 nm. nih.gov

Similarly, other natural products and biological systems, including sugars (fructose, glucose), egg white, honey, and microorganisms like Humicola sp., have been employed as capping and stabilizing agents. nih.govnih.gov These methods are attractive because they make the resulting cerium oxide nanoparticles less toxic and more compatible with living tissues. nih.gov

Table 3: Examples of Phytosynthesis of Hydrated Cerium Oxide Nanoparticles

| Natural Agent | Precursor | Particle Size (nm) | Morphology | Reference |

|---|---|---|---|---|

| Acalypha indica extract | Cerium chloride heptahydrate | 8–54 | Elliptical, Spherical | nih.gov |

| Hibiscus Sabdariffa extract | Cerium nitrate hexahydrate | 3.9 | Amorphous | nih.gov |

| Elaeis guineensis leaves extract | Not specified | 13-16 | Agglomerated Cubic | researchgate.net |

| Aloe vera leaf extract | Cerium nitrate | 2-3 | Not specified | researchgate.net |

| Egg White | Cerium nitrate hexahydrate | 25 | Spherical | nih.gov |

| Fructose; Glucose; Lactose | Ammonium Cerium nitrate | 2–6 | Spherical/Agglomerate | nih.gov |

Low-Temperature Synthesis Techniques for Hydrated Forms

Low-temperature synthesis techniques are energy-efficient and favor the formation of hydrated forms of cerium oxide. researchgate.net These methods avoid the high-temperature calcination steps that are common in many conventional synthesis routes. nih.gov

Simple precipitation is a common low-temperature method where cerium oxide particles are synthesized by reacting a cerium salt, such as cerium nitrate, in an aqueous solution at temperatures around 80 °C. researchgate.net The morphology of the resulting particles can be controlled by adjusting the pH of the solution. researchgate.net

Hydrothermal synthesis is another prevalent low-temperature technique. This method involves heating the precursor solution in a sealed vessel (autoclave) at temperatures typically ranging from 100 °C to 180 °C. griffith.edu.au By carefully controlling parameters like temperature, reaction time, and precursor concentration, it is possible to manipulate the morphology of the resulting cerium oxide nanostructures, producing nanocubes, nanorods, and nano-octahedra. nih.govgriffith.edu.au These low-energy methods are advantageous for potential industrial production where reducing energy consumption and synthesis complexity is crucial. researchgate.net

Advanced Spectroscopic and Microscopic Characterization Techniques for Research on Cerium Oxide Ceo2 , Hydrate

Elucidating Hydration States and Structural Evolution using X-ray Diffraction (XRD) and Raman Spectroscopy

X-ray Diffraction (XRD) and Raman Spectroscopy are powerful non-destructive techniques for probing the atomic and molecular structure of cerium oxide hydrate (B1144303). They are instrumental in tracking the structural transformations that occur during hydration and dehydration processes.

In-situ and Operando XRD Studies of Hydration/Dehydration Processes

In-situ and operando X-ray diffraction allows for the real-time monitoring of crystallographic changes in cerium oxide hydrate under controlled temperature and atmospheric conditions. These studies are critical for understanding the mechanisms and kinetics of dehydration.

Research on the thermal dehydration of hydrated ceria precipitated from ceric ammonium (B1175870) and sulfate (B86663) salts has shown that the diffraction pattern of the hydrated precursor can be modeled with the structure of CeO₂. For instance, a precursor with the composition CeO₂·1.6H₂O was found to have an average crystallite size of 19 Å. Upon thermal treatment, the evolution of the crystallite size and microstrain can be meticulously tracked. One study demonstrated that as the temperature increases, the crystallites grow, and inherent strains are reduced. For example, in ceria derived from an ammonium-based precursor, strains were found to be negligible above 700 °C.

Similarly, studies on the thermal decomposition of cerium oxalate (B1200264) decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O) reveal a two-step process, with the first stage being the dehydration of water molecules. devagirijournals.com While this is often studied using thermogravimetric analysis (TGA), XRD is used to characterize the final CeO₂ product, confirming its cubic fluorite structure. devagirijournals.com By performing XRD at various stages of the thermal treatment, the transformation from the hydrated precursor to the anhydrous oxide can be followed, revealing changes in crystallinity and phase. For example, XRD patterns of hydrous cerium(IV) oxide precipitates taken at different time intervals after precipitation show an evolution towards a more crystalline cubic structure. researchgate.net

In-situ XRD has also been employed to study the reduction and re-oxidation of ceria, which involves the removal and incorporation of oxygen from the lattice. researchgate.net While not a direct study of a hydrated precursor, these experiments, which monitor changes in the ceria lattice at elevated temperatures, demonstrate the capability of the technique to track dynamic structural transformations that are analogous to dehydration. researchgate.net

Table 1: Crystallite Size Evolution during Thermal Dehydration of Hydrated Ceria

| Dehydration Temperature (°C) | Average Crystallite Size (nm) - Ammonium-based precursor | Average Crystallite Size (nm) - Sulfate-based precursor |

| As-precipitated | 1.9 | Not Specified |

| 400 | 5.0 | 5.5 |

| 600 | 9.0 | 10.0 |

| 800 | 20.0 | 25.0 |

| 900 | 30.0 | 40.0 |

Note: The data presented is illustrative, based on typical findings in thermal decomposition studies of hydrated cerium oxide precursors.

Vibrational Spectroscopic Analysis of O-H Bonding and Water Content

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds within a material and is particularly sensitive to the presence of water and hydroxyl groups.

FTIR spectroscopy is a key technique for identifying the hydration state of cerium oxide. The spectra of hydrated cerium oxide typically show a broad absorption band in the region of 3000-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of adsorbed water molecules and structural hydroxyl groups. A band around 1630 cm⁻¹ is also commonly observed, corresponding to the H-O-H bending vibration of molecular water. The intensity and shape of these bands can provide qualitative information about the degree of hydration.

While direct quantitative analysis of water content in cerium oxide hydrate using vibrational spectroscopy is not extensively reported in dedicated studies, the principles for such analysis are well-established for other materials. irdg.orgicpms.cz For instance, a quantitative method using FTIR can be developed by correlating the integrated area of the O-H stretching band with the water content determined by a primary method, such as thermogravimetric analysis (TGA). This involves creating a calibration curve from a set of standards with known water content. irdg.org

Raman spectroscopy is also highly effective for characterizing cerium oxide. The primary Raman-active mode for the cubic fluorite structure of CeO₂ is the F₂g mode, which appears as a strong peak around 465 cm⁻¹. The position and width of this peak are sensitive to crystallite size, strain, and defects in the lattice, which can be influenced by the hydration state and the subsequent dehydration process. mdpi.com While the O-H vibrations are typically weak in the Raman spectra of ceria, the technique can be used to monitor the evolution of the CeO₂ lattice as water is removed. The presence of bands around 600 cm⁻¹ can be indicative of defects, such as oxygen vacancies, which are closely related to the surface chemistry involving hydroxyl groups. mdpi.com

Table 2: Characteristic Vibrational Bands for Hydrated Cerium Oxide

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretching (water and hydroxyls) | ~3400 (broad) | FTIR |

| H-O-H Bending (molecular water) | ~1630 | FTIR |

| Ce-O Stretching | < 600 | FTIR |

| F₂g mode of CeO₂ | ~465 | Raman |

| Defect-related modes | ~600 | Raman |

Microscopic Investigations of Morphology and Nanostructure of Hydrated Cerium Oxide

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Structure Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the crystallographic lattice of cerium oxide nanoparticles. This is crucial for confirming the crystalline structure and identifying any lattice defects that may be present, which can be influenced by the synthesis from hydrated precursors.

HRTEM images reveal the atomic planes of the ceria nanoparticles, allowing for the measurement of the lattice spacing. For CeO₂ with a cubic fluorite structure, the most commonly observed lattice spacing corresponds to the (111) plane, which is approximately 0.31 nm. The high degree of crystallinity of nanoparticles synthesized and then calcined from a hydrated state can be confirmed through the clear and regular lattice fringes observed in HRTEM images. Selected Area Electron Diffraction (SAED) patterns, which can be obtained in conjunction with TEM, provide further confirmation of the crystal structure. For polycrystalline samples, SAED patterns consist of concentric rings, with the diameter of each ring corresponding to a specific lattice plane of the cubic CeO₂ structure.

Scanning Electron Microscopy (SEM) for Surface Morphology and Aggregation

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology, size, and state of aggregation of cerium oxide particles. Since hydrated precursors are often used in the synthesis of nanostructured ceria, SEM is vital for understanding how the dehydration and subsequent processing affect the final particle morphology.

SEM images can reveal a variety of morphologies, including spherical nanoparticles, nanorods, and larger aggregates. The tendency of nanoparticles to agglomerate is a critical factor in their application, and SEM provides a clear visualization of the extent of this aggregation. For instance, studies have shown that cerium oxide nanoparticles synthesized via precipitation from hydrated salts can form spherical particles, with sizes that can be controlled by the synthesis conditions. The images can show how these primary nanoparticles cluster together to form larger secondary structures. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, confirms the elemental composition of the sample, ensuring the presence of cerium and oxygen.

Surface Chemical Analysis of Cerium Oxide (CeO₂), Hydrate Systems

The surface of cerium oxide hydrate is the primary interface for its interaction with the surrounding environment, and its chemical state is a key determinant of its properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements on the surface of a material. For cerium oxide, XPS is essential for determining the ratio of Ce³⁺ to Ce⁴⁺ ions. This ratio is a critical parameter as the presence of Ce³⁺ is associated with oxygen vacancies, which are often the active sites in catalytic applications.

The surface of hydrated cerium oxide will have a significant concentration of hydroxyl groups. The O 1s spectrum in XPS can be deconvoluted to distinguish between oxygen in the CeO₂ lattice, oxygen in hydroxyl groups (Ce-OH), and oxygen in adsorbed water molecules. The Ce 3d spectrum is more complex, consisting of multiple spin-orbit split doublets (labeled v and u). The deconvolution of this spectrum allows for the quantification of the relative amounts of Ce⁴⁺ and Ce³⁺. The presence of Ce³⁺ on the surface is a key indicator of the material's redox properties, which can be influenced by the degree of hydration and the presence of surface hydroxyls.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Species

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that is instrumental in determining the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of cerium oxide hydrate, XPS is particularly crucial for elucidating the oxidation states of cerium and identifying various surface species.

The analysis of the Ce 3d core level spectra is a primary method for distinguishing between the Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.net The complex multiplet splitting of the Ce 3d region provides a unique fingerprint for each oxidation state. The Ce 3d spectrum is characterized by spin-orbit splitting into 3d₅/₂ and 3d₃/₂ components. For CeO₂, each of these components is further split into three peaks, often labeled v, v'', v''' for 3d₅/₂ and u, u'', u''' for 3d₃/₂. The peaks labeled v''' and u''' are characteristic satellite peaks for the Ce⁴⁺ state and are absent in the spectrum of pure Ce³⁺ compounds. thermofisher.com The presence and intensity of these satellite peaks provide a reliable method for quantifying the Ce⁴⁺ concentration. nih.govscispace.com Conversely, the Ce³⁺ state exhibits its own distinct set of peaks, often labeled v₀, v', u₀, and u'. By fitting these characteristic peaks, the relative concentrations of Ce³⁺ and Ce⁴⁺ on the surface of the material can be determined. researchgate.netucl.ac.uk

It is important to note that X-ray irradiation during XPS measurements can induce the reduction of Ce⁴⁺ to Ce³⁺, particularly in nanocrystalline ceria. ucl.ac.ukresearchgate.net This phenomenon must be taken into account during data acquisition and analysis to obtain an accurate representation of the material's initial oxidation state. ucl.ac.uk

Beyond the cerium oxidation states, XPS can also identify various surface species present on hydrated cerium oxide. The O 1s spectrum provides valuable information in this regard. The main peak in the O 1s spectrum is typically attributed to the lattice oxygen (O²⁻) in the CeO₂ structure. researchgate.net Additional peaks or shoulders at higher binding energies can be assigned to surface hydroxyl groups (-OH) and adsorbed water molecules, which are key components of the hydrated surface. researchgate.net The presence of these species is critical in understanding the surface chemistry and reactivity of cerium oxide hydrate.

Interactive Data Table: Representative XPS Binding Energies for Cerium and Oxygen Species in Cerium Oxide Hydrate

| Species | XPS Peak | Typical Binding Energy (eV) | Key Features |

| Ce⁴⁺ | Ce 3d₅/₂ (v''') | ~916.7 | Prominent satellite peak, indicative of Ce⁴⁺ |

| Ce⁴⁺ | Ce 3d₃/₂ (u''') | ~898.3 | Prominent satellite peak, indicative of Ce⁴⁺ |

| Ce³⁺ | Ce 3d₅/₂ (v') | ~885.5 | Characteristic of Ce³⁺ |

| Ce³⁺ | Ce 3d₃/₂ (u') | ~904.0 | Characteristic of Ce³⁺ |

| Lattice Oxygen (O²⁻) | O 1s | ~529.5 | Main oxygen peak in the CeO₂ lattice |

| Surface Hydroxyl (-OH) | O 1s | ~531.5 | Indicates the presence of hydroxyl groups on the surface |

| Adsorbed Water (H₂O) | O 1s | ~533.0 | Indicates the presence of physisorbed or chemisorbed water |

Auger Electron Spectroscopy (AES) for Elemental Composition and Depth Profiling

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique that provides information about the elemental composition of a material's surface. When combined with ion sputtering, AES can be used for depth profiling, revealing the elemental distribution as a function of depth into the material.

For cerium oxide hydrate, AES can confirm the presence of cerium and oxygen as the primary elemental constituents. The kinetic energies of the Auger electrons are characteristic of the elements from which they are emitted, allowing for their unambiguous identification. AES is particularly useful for detecting surface contaminants that may be present on the material.

Depth profiling using AES involves systematically removing atomic layers with an ion beam while acquiring Auger spectra. This process generates a profile of elemental concentration versus sputter depth. This is valuable for studying the homogeneity of the cerium oxide hydrate, investigating the thickness of the hydration layer, and analyzing the interface between the hydrated layer and the bulk cerium oxide. Research on cerium-zirconium mixed metal oxides has demonstrated the utility of AES in confirming the surface composition and ensuring that it is representative of the bulk material. researchgate.net

The initial stages of cerium oxidation have been studied using AES, revealing a multi-step process from dissociative chemisorption of oxygen to the formation of Ce₂O₃ and finally CeO₂. researchgate.net This highlights the capability of AES to track changes in surface composition and oxide formation, which is relevant to understanding the hydrated surface of cerium oxide.

Interactive Data Table: Typical Auger Electron Kinetic Energies for Elements in Cerium Oxide Hydrate

| Element | Auger Transition | Approximate Kinetic Energy (eV) |

| Cerium (Ce) | MNN | 75 - 130 |

| Oxygen (O) | KLL | ~510 |

| Carbon (C) | KLL | ~272 |

Note: Carbon is a common surface contaminant.

Advanced Analytical Techniques for Understanding Hydrated Cerium Oxide Interfaces

Nuclear Magnetic Resonance (NMR) Spectroscopy for Water Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment and dynamics of specific nuclei. In the study of cerium oxide hydrate, ¹H NMR is particularly insightful for understanding the behavior of water molecules and hydroxyl groups at the interface.

Solid-state ¹H MAS (Magic Angle Spinning) NMR can distinguish between different types of proton species on the ceria surface. osti.gov For instance, distinct resonance signals can be observed for physisorbed water, hydrogen-bonded hydroxyl groups, and isolated hydroxyl groups. osti.gov By analyzing the chemical shifts, linewidths, and relaxation times (T₁ and T₂) of these signals, detailed information about the structure, mobility, and interactions of water molecules at the cerium oxide surface can be obtained. osti.gov

Studies on ceria nanocubes have utilized ¹H NMR to reveal that the (100) surface is fully hydroxylated in air and that water adsorption and dissociation occur at oxygen vacancies. osti.gov Furthermore, NMR relaxation time analysis has been used to study the dynamics of water molecules on the surface of ceria nanorods, showing that molecularly adsorbed water decreases with increasing temperature while hydroxyl groups are more stable. cam.ac.uk These findings demonstrate that water molecules are in dynamic exchange with the surface oxygen ions. cam.ac.uk

The application of NMR to study the hydration of cations in aqueous solutions has shown the potential to differentiate between water in the hydration sphere and bulk solvent water. osti.gov This principle can be extended to understand the interaction of water with the cerium ions at the hydrated cerium oxide interface.

Interactive Data Table: Representative ¹H NMR Resonances for Water Species on Cerium Oxide

| Water Species | Typical ¹H Chemical Shift (ppm) | Linewidth | Dynamic Information |

| Physisorbed Water | ~4.7 | Narrow | Highly mobile, weakly interacting with the surface |

| Hydrogen-Bonded Hydroxyls | ~5.1 - 9.0 | Broad | Less mobile, strongly interacting with surface lattice oxygen |

| Isolated Hydroxyls | ~1.0 | Relatively Narrow | Less common, indicates specific surface sites |

Electron Paramagnetic Resonance (EPR) for Ce(III) Centers and Oxygen Vacancies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For cerium oxide, this makes it an ideal tool for studying paramagnetic Ce³⁺ centers and oxygen vacancies.

The Ce³⁺ ion has a 4f¹ electronic configuration, making it paramagnetic. EPR spectroscopy can therefore be used to detect and quantify the concentration of Ce³⁺ ions in cerium oxide. doaj.orgresearchgate.net The EPR signal of Ce³⁺ is often observed at low temperatures due to fast spin-lattice relaxation at higher temperatures. researchgate.net The g-factor and linewidth of the EPR signal can provide information about the local environment of the Ce³⁺ ions. For instance, different signals can be attributed to Ce³⁺ in the bulk versus on the surface. mdpi.com

Oxygen vacancies in the ceria lattice are often associated with the presence of Ce³⁺ ions to maintain charge neutrality. These vacancies can trap electrons, forming paramagnetic centers (F⁺ centers) that are detectable by EPR. The EPR signal associated with oxygen vacancies typically appears at a g-value close to that of the free electron (g ≈ 2.00). The intensity of this signal can be correlated with the concentration of oxygen vacancies. mdpi.comresearchgate.net

EPR studies have been instrumental in correlating the presence of Ce³⁺ and oxygen vacancies with the catalytic activity of ceria-based materials. mdpi.comresearchgate.net The formation of superoxide (B77818) species (O₂⁻) upon oxygen adsorption on reduced ceria can be monitored by EPR, providing insights into the reactivity of oxygen vacancies. researchgate.net

Interactive Data Table: Typical EPR g-Factors for Paramagnetic Species in Cerium Oxide

| Paramagnetic Species | Typical g-Factor | Comments |

| Ce³⁺ (surface) | ~1.965 | Signal associated with Ce³⁺ ions located at the surface |

| Ce³⁺ (bulk) | ~1.947 | Signal associated with Ce³⁺ ions within the bulk lattice |

| Oxygen Vacancy (F⁺ center) | ~2.00 | Corresponds to an electron trapped in an oxygen vacancy |

| Superoxide Radical (O₂⁻) | Anisotropic g-tensor (e.g., gₓₓ, gᵧᵧ, gₑₑ) | Formed by the interaction of O₂ with oxygen vacancies or Ce³⁺ sites |

Research Applications of Cerium Oxide Ceo2 , Hydrate in Environmental Remediation Technologies

Adsorption Mechanisms of Pollutants onto Hydrated Cerium Oxide Surfaces

The high surface area and reactive surface sites of hydrated cerium oxide make it an effective adsorbent for various environmental pollutants. xingluchemical.com The adsorption process is largely governed by electrostatic interactions, surface complexation, and the unique surface chemistry of the material.

Heavy Metal Ion Sequestration and Remediation Strategies

Hydrated cerium oxide has demonstrated considerable potential for the removal of toxic heavy metal ions from aqueous solutions. The mechanism of sequestration primarily involves electrostatic attraction and ligand exchange at the hydrated surface. Research has shown that factors such as pH significantly influence the adsorption capacity. For instance, the surface of cerium oxide nanoparticles is positively charged at lower pH values, which can be a determining factor in the adsorption of anionic species.

Studies have investigated the removal of several heavy metals, with cerium oxide nanoparticles showing high adsorption capacities. In one study, the highest adsorption capacity was observed for lead (II) at 128.1 mg g⁻¹, followed by cadmium (II) at 93.4 mg g⁻¹, and chromium (VI) at 34.4 mg g⁻¹. gnest.org This research also indicated that the pH of the solution affected the sorption of cadmium and chromium, but not lead. gnest.org Another study focusing on cerium oxide nanoparticles attached to reduced graphene oxide reported a maximum adsorption capacity of 95.75 mg g⁻¹ for lead (II) and 31.26 mg g⁻¹ for cadmium (II). deswater.com The experimental data for lead removal were best described by the Langmuir isotherm model, suggesting a monolayer adsorption process. deswater.com

Composites of cerium oxide have also been explored to enhance adsorption capabilities. A nanocomposite of cerium oxide and corncob was developed for the removal of cadmium and chromium, achieving removal efficiencies of 95% for Cd and 88% for Cr under optimal conditions. mdpi.com The kinetic data for this composite were well-fitted by a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. mdpi.com

Table 1: Adsorption Capacities of Cerium Oxide-Based Materials for Heavy Metals

| Adsorbent | Heavy Metal | Maximum Adsorption Capacity (mg g⁻¹) | Optimal pH | Reference |

|---|---|---|---|---|

| Cerium Oxide Nanoparticles | Lead (II) | 128.1 | 5 and 7 | gnest.org |

| Cerium Oxide Nanoparticles | Cadmium (II) | 93.4 | 5 and 7 | gnest.org |

| Cerium Oxide Nanoparticles | Chromium (VI) | 34.4 | 5 and 7 | gnest.org |

| CeO₂/rGO-HMT | Lead (II) | 95.75 | 5.5 - 6 | deswater.com |

| CeO₂/rGO-AM | Cadmium (II) | 31.26 | 5.5 - 6 | deswater.com |

| Cerium Oxide/Corncob Nanocomposite | Cadmium | - (95% removal) | Basic | mdpi.com |

| Cerium Oxide/Corncob Nanocomposite | Chromium | - (88% removal) | Basic | mdpi.com |

Adsorption of Organic Dyes and Pharmaceuticals from Aqueous Solutions

The surface of hydrated cerium oxide can effectively adsorb organic dye molecules, which are common pollutants in industrial wastewater. The adsorption mechanism is often a combination of electrostatic interactions between the charged dye molecules and the surface of the cerium oxide, as well as other interactions such as π-π stacking. The efficiency of dye removal is influenced by factors like pH, initial dye concentration, and the specific surface area of the adsorbent.

For example, a chitosan-functionalized hydroxyapatite-cerium oxide heterostructure demonstrated exceptional adsorption of Congo red dye, with a removal efficiency of 96%. mdpi.com The adsorption kinetics for this material followed a pseudo-second-order model, suggesting a chemical adsorption process. mdpi.com Other dyes such as Methylene blue, Rhodamine B, and Crystal violet have also been effectively removed using cerium oxide-based materials. mdpi.com In another study, cerium dioxide nanoparticles synthesized via a hydrothermal method showed effective photocatalytic degradation of Congo red dye. nanochemres.org

While extensive research exists on dye removal, the application of hydrated cerium oxide for the adsorption of pharmaceuticals from aqueous solutions is an emerging area of interest that requires further investigation to fully understand the adsorption mechanisms and efficiency.

Catalytic Degradation of Environmental Contaminants Using Hydrated Cerium Oxide

Hydrated cerium oxide is a versatile catalyst for the degradation of a wide range of environmental contaminants. Its catalytic activity is attributed to its ability to store and release oxygen, the presence of surface oxygen vacancies, and the redox couple of Ce³⁺/Ce⁴⁺. xingluchemical.com

Advanced Oxidation Processes (AOPs) Mediated by Hydrated CeO₂

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Hydrated cerium oxide can act as a catalyst in AOPs, facilitating the generation of these highly reactive radicals. The redox cycling between Ce³⁺ and Ce⁴⁺ on the surface of the material plays a crucial role in these processes. For instance, in Fenton-like reactions, Ce³⁺ can react with hydrogen peroxide to produce hydroxyl radicals. The presence of natural organic matter and UV light can influence the surface chemistry of CeO₂ nanoparticles and their role in AOPs. rsc.org

Photocatalytic Degradation of Persistent Organic Pollutants

Cerium oxide is a semiconductor material that can be activated by light to generate electron-hole pairs, which in turn can produce reactive oxygen species (ROS) for the degradation of persistent organic pollutants (POPs). mdpi.com The photocatalytic efficiency of cerium oxide is influenced by its particle size, morphology, and crystalline structure. Nanostructured cerium oxide, with its high surface area, has shown enhanced photocatalytic activity.

Research has demonstrated the successful photocatalytic degradation of various organic dyes using cerium oxide. For instance, CeO₂ powder synthesized by a solid-state reaction method exhibited a 94% degradation efficiency against Rhodamine B dye in 90 minutes. researchgate.net Another study reported that biologically synthesized CeO₂ nanoparticles achieved a 94.33% degradation of acid black 1 dye under sunlight. nih.gov The creation of heterostructures, such as CeO₂ combined with other semiconductors like TiO₂ or ZnO, has been shown to improve charge separation and enhance photocatalytic activity under both UV and visible light. sciencepublishinggroup.com

Table 2: Photocatalytic Degradation of Organic Dyes using Cerium Oxide-Based Materials

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|

| CeO₂ Powder | Rhodamine B | Not Specified | 94 | 90 | researchgate.net |

| Bio CeO₂ Nanoparticles | Acid Black 1 | Sunlight | 94.33 | 80 | nih.gov |

| CeO₂/Fe₂O₃/r-GO | Methylene Orange | UV | 90 | Not Specified | mdpi.com |

| CeO₂/Fe₂O₃/r-GO | Methylene Blue | UV | 86 | Not Specified | mdpi.com |

| CS-CeO₂@CaO | Methylene Blue | Not Specified | 80 | 40 | nih.gov |

Water Treatment and Purification Research with Hydrated Cerium Oxide

The adsorptive and catalytic properties of hydrated cerium oxide make it a promising material for various water treatment and purification applications. Its ability to remove a broad spectrum of pollutants, including heavy metals and organic dyes, positions it as a versatile tool in water remediation strategies. researchgate.net

Research has shown that conventional water treatment processes like lime softening and alum coagulation can effectively remove cerium oxide nanoparticles from water, with removal rates exceeding 99% in some cases. nih.gov This is a crucial consideration for the practical application of nanomaterials in water treatment, ensuring their removal from the final treated water.

Furthermore, composites of cerium oxide with other materials are being developed to create multifunctional water treatment solutions. For example, a composite of cerium dioxide and calcium oxide, derived from eggshells, not only demonstrated the ability to degrade methylene blue but also exhibited strong antibacterial properties against Escherichia coli. nih.gov This dual functionality is highly desirable for producing safe drinking water. The unique properties of cerium oxide, such as its redox performance and oxygen storage capacity, are central to its effectiveness in these advanced water treatment technologies. researchgate.net

Removal of Pathogens and Microorganisms via Hydrated Cerium Oxide Nanomaterials

Hydrated cerium oxide nanomaterials have demonstrated notable efficacy in the inhibition and inactivation of a wide range of pathogenic microorganisms, including both Gram-negative and Gram-positive bacteria. mdpi.comnih.govresearchgate.net The antibacterial action is largely attributed to the direct interaction between the nanoparticles and the bacterial cells, which ultimately leads to cellular death. mdpi.com

Studies have investigated the impact of these nanoparticles on various foodborne and environmental pathogens. For instance, CeO₂ nanoparticles synthesized via a wet chemical precipitation method have shown significant growth inhibition against Escherichia coli, Salmonella typhimurium, Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. mdpi.comnih.govresearchgate.net The mechanism of interaction involves the adhesion of the nanoparticles to the bacterial surface, although they are not necessarily internalized by the bacteria. researchgate.net Research has also indicated that the bactericidal effects can be dependent on the size of the cerium oxide particles and the specific bacterial strain being targeted. researchgate.net

The effectiveness of these nanomaterials is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentrations of the substance that prevent visible growth and kill the bacteria, respectively.

Table 1: Antibacterial Efficacy of Cerium Oxide Nanoparticles against Various Pathogens

| Pathogen | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

|---|---|---|---|

| Escherichia coli | Negative | 125 | 250 |

| Salmonella typhimurium | Negative | 125 | 250 |

| Listeria monocytogenes | Positive | 62.5 | 125 |

| Staphylococcus aureus | Positive | 62.5 | 125 |

| Bacillus cereus | Positive | 31.25 | 62.5 |

Data derived from studies on CeO₂ nanoparticles. mdpi.comnih.gov

Filtration and Membrane Technologies Incorporating Hydrated Cerium Oxide

The integration of hydrated cerium oxide into filtration and membrane technologies represents a significant advancement in water treatment. Its inherent catalytic and redox properties are leveraged to not only physically separate contaminants but also to chemically degrade them. researchgate.net

One area of application is in catalytic membrane reactors. Researchers have successfully deposited uniform, crack-free films of mixed cerium-cobalt oxides onto γ-alumina membranes. mdpi.com These catalytic membranes have been employed in catalytic wet oxidation (CWO) processes to remove refractory organic pollutants like formaldehyde from industrial wastewater. mdpi.com In such systems, the cerium oxide component plays a crucial role in facilitating the oxidation and transformation of the pollutant. For example, a Ce–Co mixed oxide/alumina membrane reactor achieved a 79% total conversion of formaldehyde after a 240-minute reaction time. mdpi.com

Furthermore, innovative methods are being developed to fabricate membranes composed entirely of porous cerium oxide. One such method involves a two-step process of anodizing cerium metal foils to create an intermediate hydroxide (B78521) polymer film, which is then converted to a porous oxide membrane through calcination. unl.edu This technique produces "ribbon-like" structures that form the backbone of the porous framework, creating a membrane suitable for filtration and catalytic applications. unl.edu These advancements highlight the potential for developing robust and efficient ceria-based membranes for environmental remediation.

Table 2: Application of Cerium Oxide in a Catalytic Membrane Reactor for Formaldehyde Removal

| Membrane Composition | Support Material | Target Pollutant | Process | Achieved Conversion | Reaction Time (min) |

|---|---|---|---|---|---|

| Cerium-Cobalt Mixed Oxide Film | γ-Alumina | Formaldehyde | Catalytic Wet Oxidation (CWO) | 79% | 240 |

Data from a study on a Ce–Co mixed oxide/alumina membrane reactor. mdpi.com

Research Applications of Cerium Oxide Ceo2 , Hydrate in Advanced Sensing Technologies

Gas Sensing Mechanisms of Hydrated Cerium Oxide Nanostructures

Hydrated cerium oxide (CeO2) nanostructures have emerged as highly promising materials for gas sensing applications due to their unique physicochemical properties. nih.gov The sensing mechanism is fundamentally linked to the reversible transition between Ce4+ and Ce3+ oxidation states, a process that creates or eliminates oxygen vacancies on the nanoparticle surface. cdmf.org.brresearchgate.net These oxygen vacancies act as active sites for the adsorption of atmospheric oxygen, which then forms ionosorbed oxygen species (like O²⁻ or O⁻) by capturing electrons from the CeO2 conduction band. mdpi.com This creates a charge-depleted region on the surface, leading to high electrical resistance. When a target gas is introduced, it reacts with these adsorbed oxygen species, releasing the trapped electrons back into the conduction band and thereby modulating the material's resistance. This change in resistance serves as the sensing signal. ias.ac.in

Detection of Toxic Gases (e.g., CO, NOx, VOCs) via Surface Redox Reactions

The exceptional oxygen storage capacity and the facile Ce³⁺/Ce⁴⁺ redox couple make hydrated cerium oxide an effective material for detecting a variety of toxic and hazardous gases through surface redox reactions. researchgate.net

Carbon Monoxide (CO): As a reducing gas, CO interacts with the ionosorbed oxygen on the CeO2 surface. This reaction leads to the formation of carbon dioxide (CO2) and the release of electrons back to the cerium oxide, causing a decrease in resistance. researchgate.net Studies on Eu-doped CeO2 thick films have demonstrated rapid reaction times (1 second) for CO detection. cdmf.org.br The presence of noble metal catalysts, such as gold (Au), on the CeO2 surface can further enhance the catalytic oxidation of CO, improving sensor performance even at low concentrations (10–30 ppm). researchgate.net

Nitrogen Oxides (NOx): Nitrogen dioxide (NO2), an oxidizing gas, acts as an electron acceptor. When NO2 molecules adsorb on the cerium oxide surface, they trap electrons from the conduction band, which increases the thickness of the depletion layer and consequently raises the sensor's resistance. researchgate.netresearchgate.net Research has shown that CeO2 nanostructures can achieve high sensitivity to NO2, with one study reporting a response of approximately 123% at an operating temperature of 473°K. researchgate.net

Volatile Organic Compounds (VOCs): Hydrated cerium oxide-based sensors have also shown selectivity towards various VOCs. For instance, sensors made from CeO2-modified tungsten oxide (WO3) have demonstrated high selectivity for hydrogen sulfide (B99878) (H2S) over other volatile gases like acetone, ethanol (B145695), and formaldehyde. rsc.org The sensing mechanism for these reducing gases is similar to that of CO, involving their oxidation by surface-adsorbed oxygen species.

The table below summarizes the performance of various CeO2-based sensors for different toxic gases.

| Target Gas | Sensing Material | Operating Temperature (°C) | Response Time | Key Findings |

| Hydrogen (H2) | CeO2 Thin Film | 300 | - | Response increased from 10% to 70% as H2 concentration rose from 10 to 50 ppm. myu-group.co.jp |

| Nitrogen Dioxide (NO2) | CeO2 Nanostructures | 200 | 3.29 s | Achieved a high sensitivity of 123.16% at 473 K. researchgate.net |

| Carbon Monoxide (CO) | Eu-doped CeO2 | - | 1 s | Doping with Europium significantly improved the reaction speed for CO detection. cdmf.org.br |

| Hydrogen Sulfide (H2S) | CeO2/WO3 | 115 | - | Demonstrated high sensitivity and selectivity, even in humid conditions. rsc.org |

Influence of Hydration on Sensor Selectivity and Sensitivity

The presence of water vapor, or humidity, plays a complex and critical role in the performance of hydrated cerium oxide gas sensors. The interaction of water molecules with the sensor surface can either enhance or hinder its sensitivity and selectivity depending on the target gas and operating conditions. mdpi.comrsc.org

In some cases, humidity can improve sensor response. For a CeO2-Pd-PDA/rGO heterojunction nanocomposite sensor, a drastic enhancement in the response to 6000 ppm H2 was observed, increasing from 172% in dry conditions to 416% at 15% relative humidity (RH). mdpi.com This enhancement is attributed to the participation of H2O molecules in the surface adsorption processes. mdpi.com Similarly, modifying WO3 nanocubes with CeO2 was found to improve sensor stability against humidity changes, with response retentions of over 70% across a wide humidity range for H2S detection, compared to just 17.9% for pure WO3. rsc.orgrsc.org

Conversely, excessive humidity can have a negative effect. Water molecules can be competitively adsorbed onto the active sites of the sensor surface, which can hinder the adsorption of the target gas molecules and thus reduce the sensor's response. ias.ac.in For some sensors, the response value has been observed to decrease when relative humidity exceeds a certain threshold (e.g., 37% RH). ias.ac.in This highlights the necessity of carefully controlling or compensating for humidity in practical applications.

Electrochemical Sensing Applications of Hydrated Cerium Oxide

Hydrated cerium oxide nanoparticles (NPs) are widely utilized in electrochemical sensors due to their excellent catalytic activity, biocompatibility, and ability to facilitate electron transfer. nih.govelectrochemsci.org The coexistence of Ce³⁺ and Ce⁴⁺ states on the nanoparticle surface is crucial for these applications, enabling CeO2 to act as an effective redox mediator in the detection of various analytes. electrochemsci.org

Biosensors and Chemical Sensors for Analyte Detection

The enzyme-mimicking properties of hydrated cerium oxide are a cornerstone of its application in biosensing. nih.govacs.org It exhibits catalase, oxidase, and peroxidase-like activities, making it a robust alternative to natural enzymes. acs.org

A primary application is the enzyme-free detection of hydrogen peroxide (H2O2). cuni.cz H2O2 is a byproduct of many enzymatic reactions, and its detection forms the basis for sensors targeting other biomolecules like glucose and xanthine. researchgate.net For example, a biosensor for glucose can be fabricated by immobilizing glucose oxidase on a CeO2-modified electrode. The enzyme catalyzes the oxidation of glucose, producing H2O2, which is then electrochemically detected at the CeO2 surface. researchgate.net These sensors have demonstrated high sensitivity, with detection limits for H2O2 reaching the nanomolar range (as low as 20 nM). nih.govacs.org

Beyond H2O2-based detection, hydrated CeO2 has been incorporated into sensors for a range of other analytes:

Lipoic Acid: A voltammetric sensor using CeO2·Fe2O3 nanoparticles showed a 5.6-fold increase in the oxidation currents of lipoic acid and a detection limit of 0.053 μM. nih.gov

DNA: Composite materials of CeO2 with materials like graphene oxide or zirconium dioxide have been used to fabricate electrochemical DNA sensors, leveraging the nanoparticles' ability to amplify the electrochemical signal. electrochemsci.org

Sunset Yellow FCF: A sensor combining SnO2 and CeO2 nanoparticles with surfactants was developed for the sensitive detection of this common food dye, achieving a detection limit of 8.0 nM. mdpi.com

Voltammetric and Amperometric Sensing Principles

Voltammetry and amperometry are the two primary electrochemical techniques employed in sensors based on hydrated cerium oxide. europa.eursc.org

Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. europa.eu In cyclic voltammetry (CV), the potential is swept linearly between two set values. For a CeO2-modified electrode, CV can be used to study the electrocatalytic activity towards an analyte like H2O2. As the concentration of H2O2 increases, the reduction or oxidation current peak in the voltammogram increases, demonstrating the catalytic effect of the CeO2 nanoparticles. nih.govacs.org This relationship between current and concentration forms the basis for quantitative analysis.

Amperometry: In amperometric sensing, a constant potential is applied to the working electrode, and the current is measured as a function of time. europa.eu This technique is highly sensitive and is often used for the detection of analytes at low concentrations. For instance, in the detection of H2O2, a suitable reduction potential is applied, and the current generated by the reduction of H2O2 at the CeO2-modified electrode surface is recorded. acs.org The steady-state current is directly proportional to the analyte concentration, allowing for precise quantification. acs.org

The table below provides examples of electrochemical sensors using hydrated cerium oxide.

| Analyte | Sensor Material | Technique | Linear Range | Detection Limit |

| Hydrogen Peroxide (H2O2) | Cerium Oxide Nanosheets | Amperometry | 100 nM - 20 mM | 20 nM nih.govacs.org |

| Lipoic Acid | CeO2·Fe2O3 NPs | Voltammetry | 0.075 - 100 µM | 0.053 µM nih.gov |

| Sunset Yellow FCF | SnO2–CeO2 NPs–HDPB | Voltammetry | 0.010 - 100 µM | 8.0 nM mdpi.com |

Optical Sensing and Luminescent Sensing Technologies Incorporating Hydrated Cerium Oxide

The unique optical and luminescent properties of hydrated cerium oxide nanoparticles, which arise from their electronic structure and surface defects, have led to their use in advanced optical sensing technologies. researchgate.net The luminescence of CeO2 is closely linked to the presence of Ce³⁺ ions and associated oxygen vacancies within the crystal lattice. researchgate.neturfu.ru

The mechanism involves electronic transitions. The absorption of light can excite electrons from the O 2p valence band to the empty Ce 4f states, creating intermediate energy levels within the bandgap. cdmf.org.br The subsequent relaxation of these electrons results in photoluminescence (PL), typically observed in the violet-blue-green region of the spectrum. researchgate.net The intensity of this luminescence is related to the concentration of Ce³⁺ species, which in turn can be modulated by the nanoparticle's interaction with its environment or specific analytes. researchgate.net

This principle has been exploited to design various optical sensors. researchgate.net For instance, the catalytic properties of CeO2 can be coupled with luminescent reporters. The interaction of CeO2 with H2O2 can generate a colorimetric or fluorescent signal, forming the basis of an optical biosensor. researchgate.net Furthermore, the luminescence of CeO2 can be enhanced or quenched by the presence of certain molecules, enabling label-free detection.

Researchers have also developed novel luminescent materials by doping the cerium oxide lattice with other rare-earth elements. Incorporating erbium into CeO2 nanoparticles, for example, has been shown to produce a material that exhibits emission at 515 nm and 572.5 nm under UV excitation while also enhancing its catalytic properties. nih.gov Such multifunctional nanoparticles are promising candidates for integrated diagnostic and therapeutic applications. researchgate.net Studies have also observed clear CeO2 luminescence bands at around 330 nm when dispersed in liquid crystal matrices, opening possibilities for new optoelectronic applications. functmaterials.org.ua

Fluorescence Quenching and Enhancement Mechanisms for Sensing

The intrinsic fluorescence of cerium oxide nanoparticles serves as a powerful tool for optical sensing. The interaction of an analyte with the nanoceria surface can alter the electronic environment of the fluorescent centers (Ce³⁺ sites), leading to a measurable change in light emission. This phenomenon is exploited through two primary mechanisms: fluorescence quenching and fluorescence enhancement.

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. In the context of cerium oxide-based sensors, the visible fluorescence emitted by nanoceria upon UV excitation can be diminished by the presence of specific quencher molecules. mdpi.com This reduction in intensity is often proportional to the concentration of the analyte, allowing for quantitative detection. The oxygen vacancies on the ceria surface act as adsorption centers for quenchers, facilitating the non-radiative energy transfer that leads to quenching. mdpi.comusu.edu

This principle has been successfully applied to detect a variety of analytes:

Heavy Metal Ions: Ceria nanoparticles have been demonstrated as effective optical probes for detecting tiny metallic particles, such as lead (Pb) and iron (Fe), in aqueous solutions. The fluorescence intensity decreases as the concentration of these metal particles increases. usu.edu

Dissolved Oxygen (DO): Nanoceria can act as an optical sensor for dissolved oxygen through a fluorescence quenching mechanism. vt.edu

Hydrogen Peroxide (H₂O₂): The interaction between hydrogen peroxide and nanoceria can lead to the quenching of its luminescence, providing a basis for H₂O₂ detection. researchgate.net The sensing mechanism relies on the reversible shift in the Ce³⁺ ↔ Ce⁴⁺ balance upon interaction with the oxidant. researchgate.net

The sensitivity of a fluorescent probe to a quencher is often described by the Stern-Volmer equation. The Stern-Volmer constant (Ksv) provides a quantitative measure of this sensitivity. mdpi.comusu.edu

Table 1: Analytes Detected by Cerium Oxide Nanoparticle Fluorescence Quenching

| Analyte Detected | Sensing Material | Stern-Volmer Constant (Ksv) | Reference |

|---|---|---|---|

| Lead (Pb) particles | Ceria Nanoparticles | 2.424 M⁻¹ | mdpi.com |

| Iron (Fe) particles | Ceria Nanoparticles | 0.768 M⁻¹ | usu.edu |

Fluorescence Enhancement Mechanisms

Conversely, fluorescence enhancement can also be harnessed for sensing applications. The strategy often involves creating hybrid nanomaterials where the inherent fluorescence of cerium oxide is amplified, leading to improved signal-to-noise ratios and lower detection limits. A prominent approach is the integration of plasmonic nanostructures, such as gold (Au) nanoparticles, with ceria. odu.edu

The enhancement arises from two primary effects:

Plasmonic Coupling: A coupling can occur between the surface plasmon resonance of the gold nanoparticles and the fluorescence emission of the ceria, leading to a stronger emitted signal. mdpi.comvt.edu

Increased Fluorescent Sites: The presence of gold can promote the formation of more trivalent cerium (Ce³⁺) ions and their associated oxygen vacancies, which are the primary sources of fluorescence. odu.eduvt.edu

This enhancement strategy has been shown to dramatically improve sensing performance. For instance, gold-ceria hybrid nanoparticles exhibit a significantly higher sensitivity for detecting dissolved oxygen compared to unmodified ceria nanoparticles, as reflected by a much larger Stern-Volmer constant. vt.edu

Table 2: Comparison of Sensing Performance for Dissolved Oxygen (DO)

| Sensing Material | Stern-Volmer Constant (Ksv) | Performance Note | Reference |

|---|---|---|---|

| Ceria Nanoparticles | 184.6 M⁻¹ | Baseline sensitivity | vt.edu |

Development of Optodes and Spectroscopic Probes

The unique optical properties of cerium oxide hydrate (B1144303) are being actively exploited to develop sophisticated optodes and spectroscopic probes for a range of analytical challenges. An optode is a self-contained sensing device that utilizes an optical transduction mechanism, such as a change in fluorescence, absorbance, or luminescence, to report the concentration of a specific analyte.

Luminescent and Fluorigenic Probes

Cerium oxide nanoparticles form the core recognition and transduction element in various optical probes.

Probes for Reactive Oxygen Species (ROS): Probes for hydrogen peroxide (H₂O₂) have been developed based on the intrinsic luminescence of Ce³⁺ ions within the nanoceria lattice. The interaction with H₂O₂ oxidizes Ce³⁺ to the non-luminescent Ce⁴⁺ state, causing a decrease in signal intensity that correlates with the H₂O₂ concentration. researchgate.netresearchgate.net These probes are reversible and show promise for monitoring oxidant levels in biological systems. researchgate.net

Probes Based on Enzyme-Mimicking Activity: Nanoceria can exhibit pH-dependent oxidase-like activity, a property used to design fluorigenic assays. nih.gov For example, at a neutral pH, nanoceria can catalyze the oxidation of a non-fluorescent substrate like Amplexfu Red into the highly fluorescent product, resorufin. This reaction forms the basis of a sensitive detection method for cancer biomarkers. nih.gov

Doped Ceria Probes: The optical properties of cerium oxide can be further tailored by doping the crystal lattice with other lanthanide elements. Doping with europium (Eu³⁺), for example, introduces a distinct and visible fluorescence to the nanomaterial. nih.govsemanticscholar.org The intensity of this dopant-based fluorescence can be sensitive to the local environment and the morphology of the nanocrystal (e.g., nanocubes, nanorods), offering another avenue for sensor development. semanticscholar.orgrsc.org Research has shown that morphologies with fewer oxygen defects and hydroxyl groups tend to have stronger Eu³⁺ emission, while defect-rich structures can quench the fluorescence. rsc.org

Spectroscopic Characterization

While fluorescence and luminescence are the primary outputs for these optical sensors, other spectroscopic techniques are crucial for their development and for understanding the underlying sensing mechanisms. Techniques such as infrared (IR) and Raman spectroscopy, combined with inelastic neutron scattering, have been used to provide direct evidence of how analytes like hydrogen interact with the ceria surface, leading to the formation of species such as surface hydroxyls (OH) and cerium hydride (Ce-H). nih.gov This fundamental understanding is critical for designing next-generation catalysts and sensors.

Table 3: Examples of Cerium Oxide-Based Optodes and Spectroscopic Probes

| Probe Type | Analyte | Principle of Operation | Detection Limit/Range | Reference |

|---|---|---|---|---|

| Luminescence Probe | Hydrogen Peroxide (H₂O₂) | Quenching of Ce³⁺ luminescence via oxidation | 0-150 µM linear range; 3.17 µM detection limit | researchgate.net |

| Fluorigenic Probe | Cancer Biomarkers | Nanoceria's oxidase-like activity generates a fluorescent product | High sensitivity at neutral pH | nih.gov |

| Electrochemical Probe | Hydrogen Peroxide (H₂O₂) | Catalytic activity of ceria nanosheets | 100 nM - 20 mM range; 20 nM detection limit | acs.orgnih.gov |

Biomedical Research Applications of Cerium Oxide Ceo2 , Hydrate Excluding Clinical Trials and Safety Profiles

Investigation of Redox Homeostasis Modulation in Cellular Models

The capacity of hydrated cerium oxide nanoparticles (NPs) to influence the delicate balance of oxidants and antioxidants within cells is a primary focus of research. This is largely attributed to their enzyme-mimetic activities and their ability to directly scavenge harmful reactive oxygen species (ROS).